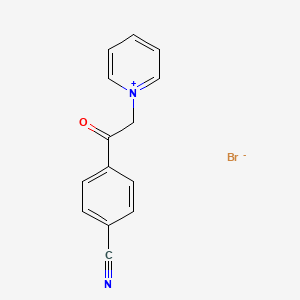
6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5- cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
Descripción general
Descripción
6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzofuran core, which is known for its biological activity, and several functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide involves multiple steps, each requiring specific reagents and conditions:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Functionalization of the Phenyl Ring: The phenyl ring can be functionalized with bromo, chloro, and methoxymethoxy groups through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide or carboxamide groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s functional groups could be exploited for the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It could be used as a probe to study biological processes or as a tool in chemical biology.
Mecanismo De Acción
The mechanism of action of 6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide would depend on its specific target. Potential molecular targets include enzymes, receptors, or ion channels. The compound could exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxamide: Lacks the N-methyl group.
6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the N-methyl group and the specific arrangement of functional groups in 6-(N-(4-bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methanesulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide contributes to its unique chemical properties and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.
Propiedades
Fórmula molecular |
C29H27BrClFN2O6S |
|---|---|
Peso molecular |
666.0 g/mol |
Nombre IUPAC |
6-[4-bromo-3-chloro-5-(methoxymethoxymethyl)-N-methylsulfonylanilino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C29H27BrClFN2O6S/c1-33-29(35)26-22-12-21(16-4-5-16)24(13-25(22)40-28(26)17-6-8-19(32)9-7-17)34(41(3,36)37)20-10-18(14-39-15-38-2)27(30)23(31)11-20/h6-13,16H,4-5,14-15H2,1-3H3,(H,33,35) |
Clave InChI |
ZTTKKTNGOSFUDI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(C4=CC(=C(C(=C4)Cl)Br)COCOC)S(=O)(=O)C)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3,5-Bis(benzyloxy)phenyl]acetic acid](/img/structure/B8555612.png)



![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester](/img/structure/B8555636.png)

![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8555648.png)

![6-Methyl-5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8555657.png)




![tert-butyl N-allyl-N-[2-oxo-2-(3-pyridyl)ethyl]carbamate](/img/structure/B8555717.png)
